molecular formula C9H14N2S2 B13252675 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

Cat. No.: B13252675
M. Wt: 214.4 g/mol
InChI Key: GHRFWTZTINVLNH-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine (CAS: 933701-74-7) is a heterocyclic compound featuring a piperidine ring substituted with a sulfanyl-linked 4-methylthiazole moiety. Its molecular formula is C₉H₁₄N₂S, with a molecular weight of 182.29 g/mol .

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

4-methyl-2-piperidin-4-ylsulfanyl-1,3-thiazole

InChI

InChI=1S/C9H14N2S2/c1-7-6-12-9(11-7)13-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3

InChI Key

GHRFWTZTINVLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the thiazole ring.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in structure, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application Reference
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine C₉H₁₄N₂S 182.29 Piperidine + 4-methylthiazole via sulfanyl bridge Potential antiviral/anti-inflammatory (inferred)
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine dihydrochloride C₁₀H₁₈Cl₂N₂S₂ 301.30 Piperidine with sulfanylmethyl-thiazole + HCl salt Improved solubility (salt form)
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-(thiophene-2-carbonyl)piperidine C₁₅H₁₈N₂OS₃ 338.51 Thiophene-carbonyl addition to piperidine Not specified (structural complexity enhances diversity)
Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide) C₁₈H₂₀N₄O₃S₂ 420.51 Sulfonamide-thiazole + pyridinylphenylacetamide Anti-herpetic (HSV treatment)
Tedatioxetine (4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine) C₁₈H₁₉NS 281.41 Piperidine + biphenyl sulfanyl group Antidepressant (serotonin reuptake modulation)
4-[(5Z)-5-(1H-Indol-3-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]aminobenzenesulfonamide C₁₈H₁₄N₄O₃S₂ 398.46 Thiazolidinone-indole hybrid + benzenesulfonamide Zika virus NS3 helicase inhibition (dock score: -9.111)
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) C₁₂H₁₂N₂O₃S 264.30 Thiazole + methoxyphenylacetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀: ~9 mM)

Key Comparative Insights

Structural Modifications and Bioactivity :

  • The sulfanyl bridge in 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine differentiates it from analogs like Tedatioxetine , which uses a biphenyl sulfanyl group. This structural variance likely impacts target selectivity; Tedatioxetine acts on serotonin transporters, whereas the thiazole-containing compound may favor viral or enzyme targets .
  • Pritelivir incorporates a sulfonamide group on the thiazole ring, enhancing its anti-herpetic activity. The absence of this group in the target compound suggests divergent therapeutic applications .

Salt Forms and Solubility :

  • The dihydrochloride salt of 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine (MW 301.30) demonstrates how salt formation improves solubility, a critical factor for bioavailability compared to the parent compound .

Enzyme Inhibition Potential: The thiazolidinone-indole hybrid in exhibits strong binding to Zika virus NS3 helicase (binding energy: -59.267 kcal/mol), suggesting that similar thiazole-piperidine derivatives could be optimized for antiviral activity through docking studies . Compound 6a (COX inhibitor, IC₅₀ ~9 mM) highlights the role of electron-donating groups (e.g., methoxy) in modulating COX selectivity, a design consideration for future analogs of the target compound .

Complexity and Functionalization :

  • The addition of a thiophene-carbonyl group () increases molecular weight and complexity, which may enhance interaction with hydrophobic enzyme pockets but reduce metabolic stability .

Biological Activity

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine, also known as 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on a review of the literature.

Chemical Structure and Properties

The molecular formula of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is C10H14N2S2C_{10}H_{14}N_{2}S_{2} with a molecular weight of approximately 182.29 g/mol. Its structure comprises a piperidine ring substituted with a thiazole moiety, which plays a crucial role in its biological activity.

1. Antimicrobial Properties

Research indicates that 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The compound's minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antimicrobial agents.

Table 1: Antimicrobial Activity of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.8

2. Anticancer Activity

The compound has been studied for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs). In various cancer cell lines, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 2: Cytotoxicity Profile of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast)15CDK inhibition
A549 (Lung)20Apoptosis induction
HT29 (Colon)18Cell cycle arrest

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory properties in preclinical studies. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating inflammatory diseases.

The biological activity of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is largely attributed to its ability to interact with various biological targets:

  • Cyclin-dependent Kinases (CDKs) : The compound inhibits CDK activity, which is crucial for cell cycle regulation.
  • Reactive Oxygen Species (ROS) : It may modulate oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the thiazole-piperidine scaffold. For instance:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of thiazole-piperidine and evaluated their biological activities. One derivative exhibited superior antimicrobial properties compared to the parent compound .
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing tumor size and improving survival rates in cancer models .

Q & A

Q. What are the standard synthetic routes for 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between a thiol-containing intermediate (e.g., 4-methyl-1,3-thiazole-2-thiol) and a piperidine derivative (e.g., 4-chloropiperidine). Optimization involves:

  • Base selection : Use of potassium carbonate or triethylamine to deprotonate the thiol and facilitate substitution .
  • Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
  • Temperature control : Reactions often proceed at 50–80°C under reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (piperidine CH₂), δ 6.8–7.0 ppm (thiazole C-H), and δ 2.2 ppm (thiazole methyl group) .
    • ¹³C NMR : Signals at ~160 ppm (thiazole C2), 45–50 ppm (piperidine carbons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular formula (C₉H₁₂N₂S₂) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase) .

Q. How is the compound screened for preliminary biological activity in academic research?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular assays : Cytotoxicity evaluated via MTT assay in cancer cell lines (e.g., HeLa) .
  • ADME profiling : Calculate logP (e.g., ~2.5 via HPLC) and assess BBB permeability using PAMPA .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of sulfanyl group introduction?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies for nucleophilic substitution. Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF stabilizes charged intermediates) .
  • Reaction path analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity validation : Re-analyze samples via HPLC-MS to rule out impurities (>99% purity required) .
  • Stereochemical analysis : Use chiral HPLC to confirm absence of enantiomeric byproducts .
  • Dose-response studies : Perform IC₅₀ assays across multiple concentrations to identify non-linear effects .
  • Target engagement assays : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) confirm direct binding .

Q. How can the methyl group on the thiazole ring be functionalized for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Halogenation : Use NBS (N-bromosuccinimide) in CCl₄ to introduce bromine at the methyl position .
  • Cross-coupling : Suzuki-Miyaura reaction with aryl boronic acids (Pd(PPh₃)₄ catalyst, toluene/water) .
  • Oxidation : Convert methyl to carboxylic acid using KMnO₄ in acidic conditions .

Q. What experimental designs improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : React with HCl to form hydrochloride salt (improves aqueous solubility) .
  • Co-solvent systems : Use 10% DMSO in saline for intravenous administration .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) metabolism sites .
  • Docking studies : AutoDock Vina models interactions with CYP3A4/2D6 enzymes .
  • Toxicity prediction : ProTox-II assesses hepatotoxicity and mutagenicity risks .

Q. What advanced analytical techniques confirm degradation products under stress conditions?

Methodological Answer:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-HRMS : Identify degradation products via high-resolution mass spectrometry (e.g., Thermo Q-Exactive) .
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing waste?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors (e.g., Corning AFR) reduce reaction time and improve heat transfer .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

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